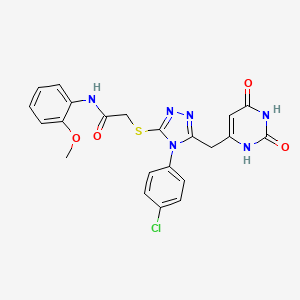

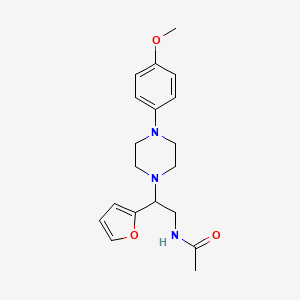

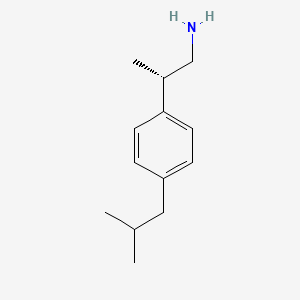

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves strategic chemical reactions that ensure the formation of the desired compound with high purity and yield. Gregg et al. (2007) detail a combinatorial synthesis approach to create a library of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of activated p-nitrophenyl esters and the use of scavenging reagents to remove excess materials, thereby achieving compounds with acceptable purity and yields (Gregg et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines and related compounds is crucial for understanding their chemical behavior and potential applications. Wu et al. (2005) provided insights into the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate derivatives, demonstrating the presence of intramolecular N-H...O bonds that influence the compound's stability and reactivity (Wu et al., 2005).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions that modify their properties and applications. Heravi et al. (2007) described a catalytic method for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids, showcasing the compound's versatility in chemical transformations (Heravi et al., 2007).

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Research into novel pyrazolopyrimidines derivatives, including compounds structurally related to the specified chemical, has shown potential as anticancer and anti-inflammatory agents. The synthesis and biological evaluation of these derivatives have demonstrated cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as inhibition of 5-lipoxygenase, suggesting a promising avenue for the development of new therapeutics in oncology and inflammation management (Rahmouni et al., 2016).

Antioxidant Properties

Studies on 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives, which are chemically related to the given compound, have revealed significant antioxidant activities. These findings highlight the potential of such derivatives in combating oxidative stress-related diseases, with some candidates showing higher antioxidant activity than standard compounds like ascorbic acid. This suggests a potential application in the development of new antioxidant therapies (Aziz et al., 2021).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including analogues of the specified compound, have been identified for their adenosine receptor affinity. This class of compounds has shown significant antagonist activity, with particular interest in their potential as therapeutic agents targeting adenosine receptors. Such activities suggest their application in designing drugs for neurological and cardiovascular diseases (Quinn et al., 1991).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have demonstrated potent antimicrobial activities. These compounds, related to the chemical , offer promising leads in the development of new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance (Gad-Elkareem et al., 2011).

properties

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c24-17(18-6-4-14-3-1-8-25-14)13-10-22(11-13)15-9-16(20-12-19-15)23-7-2-5-21-23/h1-3,5,7-9,12-13H,4,6,10-11H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVGAKBXULQEFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)

![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)